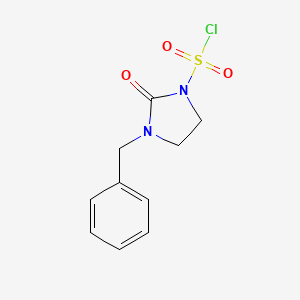

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Description

BenchChem offers high-quality 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3S/c11-17(15,16)13-7-6-12(10(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJVEVIRPYLODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The document details a robust two-step synthetic pathway, commencing with the cyclization of N-benzylethylenediamine to form the 1-benzyl-2-oxoimidazolidine precursor, followed by its chlorosulfonylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, purification protocols, and critical safety information. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Significance

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting various biological pathways. The presence of the sulfonyl chloride moiety provides a reactive handle for the introduction of diverse functionalities through nucleophilic substitution, enabling the generation of extensive compound libraries for drug discovery. The imidazolidinone core is a prevalent scaffold in numerous bioactive molecules. This guide aims to provide a detailed and practical framework for the efficient and safe laboratory-scale synthesis of this important intermediate.

The synthesis is approached in two primary stages:

-

Formation of the Imidazolidinone Ring: Synthesis of the precursor, 1-benzyl-2-oxoimidazolidine.

-

Chlorosulfonylation: Introduction of the sulfonyl chloride group onto the imidazolidinone ring.

Each stage will be discussed with a focus on the rationale behind the chosen reagents and reaction conditions, ensuring a thorough understanding of the synthetic process.

Synthesis of the Precursor: 1-Benzyl-2-oxoimidazolidine

The initial step involves the formation of the cyclic urea structure of 1-benzyl-2-oxoimidazolidine from N-benzylethylenediamine. Several methods exist for the carbonylation of 1,2-diamines[1][2]. A common and effective approach involves the use of a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), which are safer alternatives to phosgene gas[3][4][5]. Another viable, more atom-economical method is the reaction with urea[3].

Causality of Experimental Choices

The selection of the carbonylating agent is a critical decision. While phosgene is highly reactive, its extreme toxicity necessitates specialized handling. Triphosgene, a solid, offers a safer alternative for generating phosgene in situ. 1,1'-Carbonyldiimidazole (CDI) is another excellent choice due to its high reactivity and the formation of gaseous byproducts that do not complicate purification[6]. The reaction with urea is environmentally friendly but often requires higher temperatures[3]. For this guide, we will focus on the use of triphosgene due to its efficiency and relatively straightforward handling with appropriate precautions. The use of a base, such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Experimental Protocol: Synthesis of 1-Benzyl-2-oxoimidazolidine

Materials:

-

N-Benzylethylenediamine

-

Triphosgene (bis(trichloromethyl)carbonate)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-benzylethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.

-

Slowly add the triphosgene solution to the stirred solution of N-benzylethylenediamine and triethylamine via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-benzyl-2-oxoimidazolidine as a solid.

Characterization of 1-Benzyl-2-oxoimidazolidine

The structure of the synthesized precursor should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), and the two methylene groups of the imidazolidinone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, benzylic carbon, and the two aliphatic carbons of the ring. |

| IR | A strong absorption band for the carbonyl (C=O) group around 1700 cm⁻¹, and N-H stretching if any uncyclized starting material remains. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₂N₂O. |

Chlorosulfonylation of 1-Benzyl-2-oxoimidazolidine

The second stage of the synthesis is the introduction of the sulfonyl chloride group at the N-1 position of the imidazolidinone ring. This is typically achieved via an electrophilic substitution reaction using a suitable chlorosulfonating agent. Common reagents for this transformation include chlorosulfonic acid (ClSO₃H) and sulfuryl chloride (SO₂Cl₂)[7][8].

Causality of Experimental Choices

Chlorosulfonic acid is a powerful sulfonating agent but can be harsh and lead to side reactions. It reacts violently with water and can cause charring of organic compounds[9][10]. Sulfuryl chloride, in the presence of a base or a radical initiator, can also be used for chlorosulfonylation and is often a milder alternative[11]. For this guide, we will describe a procedure using chlorosulfonic acid, as it is a common and effective reagent for this type of transformation. The reaction is typically performed at low temperatures to control its exothermicity and minimize byproduct formation. The use of an excess of chlorosulfonic acid often serves as both the reagent and the solvent.

Experimental Protocol: Synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Materials:

-

1-Benzyl-2-oxoimidazolidine

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous Dichloromethane (DCM) (optional, as a solvent)

-

Ice-water mixture

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), place 1-benzyl-2-oxoimidazolidine (1 equivalent).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solid precursor, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC (if a suitable solvent system can be found and after careful quenching of an aliquot).

-

Upon completion, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Alternatively, extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane or diethyl ether.

-

Wash the organic extract with cold water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).

Characterization of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

The final product should be thoroughly characterized to confirm its structure and purity[2].

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the N-H proton signal (if any was present in the precursor spectrum). Shifts in the signals of the methylene protons adjacent to the nitrogen atoms. |

| ¹³C NMR | Shifts in the resonances of the carbons in the imidazolidinone ring due to the electron-withdrawing sulfonyl chloride group. |

| IR | Strong characteristic absorption bands for the S=O bonds of the sulfonyl chloride group, typically in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹[12]. The carbonyl (C=O) stretch will also be present. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₁ClN₂O₃S, with the characteristic isotopic pattern for a chlorine-containing compound[12]. |

Visualization of the Synthetic Pathway

Overall Reaction Scheme

Caption: Overall synthetic pathway for 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

The synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride involves the use of hazardous materials that require strict safety protocols.

-

Triphosgene: A solid phosgene equivalent that can release toxic phosgene gas upon contact with moisture or heat. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

-

Chlorosulfonic Acid: A highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas[4][13][14]. It can cause severe burns to the skin and eyes and is harmful if inhaled. Always handle chlorosulfonic acid in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield. Ensure that all glassware is scrupulously dry.

-

Sulfuryl Chloride: A corrosive and toxic liquid that also reacts with water. It should be handled with similar precautions to chlorosulfonic acid.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.

All reactions should be conducted with appropriate secondary containment, and emergency equipment, such as a safety shower and eyewash station, should be readily accessible. Waste materials should be disposed of according to institutional and local regulations.

Conclusion

This technical guide has outlined a detailed and reliable two-step synthesis for 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride. By providing a thorough explanation of the experimental procedures, the rationale behind the choice of reagents, and comprehensive safety information, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The successful synthesis and purification of this key intermediate will facilitate the exploration of novel chemical entities with potential therapeutic applications. Adherence to the described protocols and safety precautions is paramount to ensure a successful and safe experimental outcome.

References

- Ansari, F. L., & Lal, C. (2009). Benzimidazole: A Biologically Active Scaffold.

- Biffis, A., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.

- Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).

- Kharasch, M. S., & Brown, H. C. (1942). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid. U.S. Patent No. 2,302,228. Washington, DC: U.S.

- Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole.

- Lutz, F. (1993). A two-step method for preparing cyclic-ureas.

- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Raghunadha, R. K. (2024).

- Sigma-Aldrich. (2024).

- Silva, T. G., et al. (2003). Synthesis and structural elucidation of new benzylidene imidazolidines and acridinylidene thiazolidines.

- Staab, H. A. (1962). 1,1'-Carbonyldiimidazole. Organic Syntheses.

- Willis, M. C., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- Zefirov, N. S., et al. (2024). Benzazoles: IV. Reaction of 1,3-Dihydro-2H-benzimidazol-2-ones with Chlorosulfonic Acid.

- Zeng, X., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal.

- Zhang, J., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH.

- Zhou, B., et al. (2014).

- Synthesis of sulfonyl chloride substr

- Synthesis of (benz)imidazolidin-2-ones by direct carbonyl insertion.... (n.d.).

- 5-Benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride. (n.d.). NIH.

- A New, Mild Preparation of Sulfonyl Chlorides. (n.d.).

- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (n.d.). PMC - NIH.

- 1,1'-carbonyldiimidazole - Organic Syntheses Procedure. (n.d.).

- SAFETY D

- Process for the production of N,N-carbonyl diimidazole. (2002).

- Sandmeyer Chlorosulfonylation of (Hetero)

- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosy-lase 1. (n.d.). NIH.

- Synthesis of 3-tritylimidazolidin-2-one 2 from vicinal diamine 1 and.... (n.d.).

- Synthesis of N‐sulfonylimidates from terminal alkynes via a.... (n.d.).

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.

- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi

- Synthesis of 2-(N-Benzylpyrrolyl)

- Synthesis of substituted N-aryl-N'-Sulfamoyloxazolidin-2-ones with potential antibacterial activity. (n.d.). PubMed.

- Synthesis and characterization of novel N-acyl cyclic urea derivatives. (n.d.).

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemscene.com [chemscene.com]

- 3. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2R,5S)-5-Benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. CAS 26734-08-7: 2-Butanol, 4-amino-2-methyl- | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride. This document is crafted to serve as an essential resource for professionals engaged in cutting-edge research and development. The narrative within goes beyond a mere compilation of data; it aims to provide a deeper understanding of the causality behind experimental choices and to foster a culture of safety and scientific rigor. While specific experimental data for this particular compound is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its study and application.

Section 1: Molecular Identity and Physicochemical Properties

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, a molecule of significant interest in synthetic and medicinal chemistry, possesses a unique combination of a reactive sulfonyl chloride moiety and a rigid imidazolidinone scaffold.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride | - |

| CAS Number | 1193390-08-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃S | [1] |

| Molecular Weight | 274.72 g/mol | [1] |

| Canonical SMILES | O=C1N(CC2=CC=CC=C2)CCN1S(=O)(=O)Cl | [1] |

Predicted and Inferred Physicochemical Data

Due to the limited availability of experimental data, the following properties are predicted based on computational models and comparison with analogous structures. These values should be considered as estimates pending experimental verification.

| Property | Predicted/Inferred Value | Basis of Estimation |

| Topological Polar Surface Area (TPSA) | 57.69 Ų | Computational analysis by ChemScene[1] |

| LogP | 1.4078 | Computational analysis by ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | Computational analysis by ChemScene[1] |

| Hydrogen Bond Donors | 0 | Computational analysis by ChemScene[1] |

| Rotatable Bonds | 3 | Computational analysis by ChemScene[1] |

| Melting Point | Solid at room temperature | Inferred from similar N-sulfonylated cyclic ureas. |

| Boiling Point | Decomposes upon heating | Typical for sulfonyl chlorides. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | General solubility of sulfonyl chlorides and benzyl-containing compounds. |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, while not explicitly detailed in the public domain, can be logically approached by a two-step process involving the formation of the imidazolidinone ring followed by sulfonyl chloride installation.

Proposed Synthetic Pathway

The most plausible synthetic route involves the initial preparation of 1-benzyl-2-imidazolidinone, which is then subjected to a reaction with a sulfonating agent.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 1-Benzyl-2-imidazolidinone (Precursor)

This protocol is based on established methods for the synthesis of N-substituted imidazolidinones.

Materials:

-

N-Benzylethylenediamine

-

Urea

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add N-benzylethylenediamine (1 equivalent) and urea (1.1 equivalents).

-

Add ethanol to the flask to create a slurry.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1-benzyl-2-imidazolidinone.

Rationale: The reaction proceeds via a nucleophilic attack of the amino groups of N-benzylethylenediamine on the carbonyl carbon of urea, followed by cyclization and elimination of ammonia to form the stable five-membered imidazolidinone ring.

Experimental Protocol: Synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

This proposed protocol is based on the general reactivity of amides and ureas with sulfuryl chloride.

Materials:

-

1-Benzyl-2-imidazolidinone

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or another non-nucleophilic base)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-benzyl-2-imidazolidinone (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution. Caution: This reaction can be exothermic and releases HCl gas.

-

After the addition is complete, add triethylamine (1.2 equivalents) dropwise to neutralize the generated HCl.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, the reaction mixture can be quenched by the careful addition of cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification can be achieved by flash column chromatography.

Rationale: The nitrogen atom of the imidazolidinone ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. The subsequent elimination of a chloride ion and a proton (neutralized by the base) yields the desired sulfonyl chloride. The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of sulfuryl chloride and the product.

Section 3: Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Benzyl Group): Multiplet in the range of δ 7.2-7.4 ppm (5H).

-

Benzyl CH₂: A singlet around δ 4.5-4.7 ppm (2H).

-

Imidazolidinone Ring Protons: Two multiplets, corresponding to the two methylene groups of the imidazolidinone ring, are expected in the range of δ 3.5-4.0 ppm (4H). The protons closer to the sulfonyl chloride group may be slightly downfield.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal around δ 155-160 ppm.

-

Aromatic Carbons: Signals in the range of δ 127-140 ppm.

-

Benzyl CH₂: A signal around δ 45-50 ppm.

-

Imidazolidinone Ring Carbons: Two signals in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Amide): A strong absorption band around 1700-1720 cm⁻¹.

-

S=O Stretch (Sulfonyl Chloride): Two strong absorption bands, one asymmetric stretch around 1370-1390 cm⁻¹ and one symmetric stretch around 1170-1190 cm⁻¹.

-

C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (274.72 g/mol ) should be observable, along with an M+2 peak due to the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the sulfonyl chloride group (-SO₂Cl), the benzyl group (-CH₂Ph), and cleavage of the imidazolidinone ring.

Section 4: Reactivity, Stability, and Handling

Chemical Reactivity

The primary site of reactivity is the highly electrophilic sulfonyl chloride group. It readily undergoes nucleophilic substitution with a variety of nucleophiles.

Caption: General reactivity of the sulfonyl chloride group.

-

Reaction with Amines: Forms the corresponding sulfonamides. This is a fundamental reaction in medicinal chemistry for the synthesis of biologically active compounds.

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.

Stability and Storage

-

Moisture Sensitivity: As with most sulfonyl chlorides, this compound is highly sensitive to moisture and should be handled under anhydrous conditions.

-

Thermal Stability: While specific data is unavailable, sulfonyl chlorides can decompose upon heating, often releasing toxic gases such as SO₂ and HCl. Storage in a cool, dry place is recommended.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.

Safety and Handling

Based on the GHS information provided by suppliers, 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a hazardous substance.[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

-

Have appropriate spill control materials readily available.

Section 5: Potential Applications in Research and Development

The unique structural features of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride make it a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: The imidazolidinone core is a privileged scaffold in drug discovery, and the ability to introduce a sulfonamide linkage via the sulfonyl chloride group allows for the synthesis of a wide array of potential therapeutic agents. Sulfonamides are known to exhibit a broad range of biological activities.[2]

-

Asymmetric Synthesis: Chiral versions of imidazolidinones are widely used as organocatalysts. While the benzyl group in this specific molecule is not chiral, the imidazolidinone ring can be modified to incorporate chiral centers, making derivatives of this compound potential ligands or catalysts in asymmetric transformations.

-

Materials Science: The reactive nature of the sulfonyl chloride allows for its incorporation into polymers or onto surfaces to modify their properties.

Section 6: Conclusion

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a reactive and versatile molecule with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset is not yet publicly available, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from analogous compounds. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

-

Gayathri, K., et al. (2006). Synthesis, spectral characterization and biological evaluation of some new Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazoles. Journal of the Serbian Chemical Society, 71(10), 1089-1096. Available at: [Link]

-

Kang, J., & Reynolds, R. C. (2009). N-Acylsulfonamides: potent and selective inhibitors of human leukocyte elastase. Bioorganic & medicinal chemistry letters, 19(15), 4165–4168. Available at: [Link]

Sources

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride molecular weight

An In-Depth Technical Guide to 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, a key reagent for the synthesis of novel sulfonamide derivatives. We will delve into its physicochemical properties, a plausible synthetic route, its core reactivity, a detailed experimental protocol for its application, and critical safety and handling procedures. This document is designed to serve as a foundational resource for professionals engaged in medicinal chemistry and organic synthesis.

Section 1: Core Physicochemical Properties and Identifiers

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group attached to a heterocyclic imidazolidinone core. The presence of the N-benzyl group provides specific steric and electronic properties that can be leveraged in targeted synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride | Internal |

| CAS Number | 1193390-08-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃S | [1] |

| Molecular Weight | 274.72 g/mol | [1] |

| Appearance | Data not available; likely a solid at room temperature. | |

| Solubility | Reacts with protic solvents like water and alcohols. Soluble in aprotic organic solvents. | [2][3] |

| Topological Polar Surface Area (TPSA) | 57.69 Ų | [1] |

| LogP | 1.4078 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Section 2: Plausible Synthetic Pathway

While specific proprietary syntheses may exist, a logical and common method for the preparation of N-sulfonyl chlorides involves the reaction of a corresponding amine or amide with a chlorosulfonating agent. For 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, a plausible route starts from the precursor 1-benzyl-2-imidazolidinone.

The reaction mechanism involves the electrophilic attack of the sulfur atom in the chlorosulfonating agent (e.g., sulfuryl chloride or chlorosulfonic acid) on the nitrogen atom of the imidazolidinone ring. The choice of a strong chlorosulfonating agent is critical for achieving high conversion of the relatively stable amide nitrogen. The reaction is typically performed in an aprotic solvent at controlled temperatures to manage its exothermic nature.

Caption: Proposed synthetic workflow for 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride.

Section 3: Chemical Reactivity and Core Applications in Drug Discovery

The primary utility of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, making it susceptible to nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[2]

This reaction is of paramount importance in medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and antitumoral drugs.[4] The ability to readily synthesize a diverse library of novel sulfonamides by reacting this compound with various amines makes it a valuable building block for drug discovery programs.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride, a key intermediate in various pharmaceutical and organic synthesis applications. The guide focuses on the selection and rationale behind the choice of starting materials, detailing two primary synthetic routes. The first part of the synthesis involves the preparation of the core heterocyclic structure, 1-benzyl-2-imidazolidinone, from fundamental building blocks. Two effective methods for this cyclization are presented: a classical approach utilizing triphosgene and a safer, more accessible alternative using urea. The second part of the guide elaborates on the crucial chlorosulfonylation step to yield the final product. This section provides a detailed, field-proven protocol for the N-chlorosulfonylation of 1-benzyl-2-imidazolidinone using sulfuryl chloride. Throughout this guide, emphasis is placed on the causality behind experimental choices, ensuring a self-validating system of protocols. All methodologies are supported by authoritative references, and safety considerations for handling hazardous reagents are highlighted.

Introduction: The Significance of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a versatile bifunctional molecule incorporating a protected cyclic urea moiety and a reactive sulfonyl chloride group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and organic synthesis. The benzyl group provides steric bulk and can influence the molecule's solubility and reactivity, while the 2-oxoimidazolidine core is a common scaffold in various biologically active compounds. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity allows for the facile introduction of the 3-benzyl-2-oxoimidazolidine-1-sulfonyl moiety into larger, more complex molecules, making it a key intermediate in the synthesis of potential drug candidates and other functional materials.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride is most efficiently achieved through a two-stage process. The first stage focuses on the construction of the 1-benzyl-2-imidazolidinone core. The second stage involves the introduction of the sulfonyl chloride functionality onto the nitrogen atom of the imidazolidinone ring.

Figure 1: Overall two-stage synthetic strategy for 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride.

Stage 1: Synthesis of the 1-Benzyl-2-imidazolidinone Core

The foundational step in this synthesis is the construction of the 1-benzyl-2-imidazolidinone ring system. This is achieved by first preparing N-benzylethylenediamine, which is subsequently cyclized.

Starting Material 1: N-Benzylethylenediamine

The primary precursor for the imidazolidinone ring is N-benzylethylenediamine. This intermediate is synthesized via the reductive amination of ethylenediamine with benzaldehyde.

Table 1: Starting Materials for N-Benzylethylenediamine Synthesis

| Starting Material | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Colorless liquid, basic, hygroscopic |

| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid, almond-like odor |

| Sodium Borohydride | NaBH₄ | 37.83 | White solid, reducing agent |

| Methanol | CH₄O | 32.04 | Colorless liquid, solvent |

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (1.0 eq.) in anhydrous methanol.

-

Slowly add a solution of benzaldehyde (0.19 eq.) in anhydrous methanol dropwise to the ethylenediamine solution at room temperature.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (0.21 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-benzylethylenediamine as a colorless liquid.

Cyclization to 1-Benzyl-2-imidazolidinone

With N-benzylethylenediamine in hand, the next critical step is the cyclization to form the 2-imidazolidinone ring. This requires a carbonyl source to react with the two nitrogen atoms of the diamine. Two effective methods are presented here.

Triphosgene is a safer, solid alternative to gaseous phosgene and is a highly effective carbonylating agent for the synthesis of cyclic ureas from 1,2-diamines.[1][2]

Table 2: Reagents for Cyclization using Triphosgene

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| N-Benzylethylenediamine | C₉H₁₄N₂ | 150.22 | Colorless liquid |

| Triphosgene | C₃Cl₆O₃ | 296.75 | White crystalline solid, moisture-sensitive, toxic |

| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid, base |

| Dichloromethane | CH₂Cl₂ | 84.93 | Colorless liquid, solvent |

Safety Precaution: Triphosgene is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]

-

To a solution of N-benzylethylenediamine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane, add a solution of triphosgene (0.4 eq.) in anhydrous dichloromethane dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzyl-2-imidazolidinone.

The reaction of diamines with urea to form cyclic ureas is a well-established and safer alternative to using phosgene or its equivalents.[5][6] This method avoids highly toxic reagents, although it may require higher reaction temperatures.

Table 3: Reagents for Cyclization using Urea

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| N-Benzylethylenediamine | C₉H₁₄N₂ | 150.22 | Colorless liquid |

| Urea | CH₄N₂O | 60.06 | White solid |

-

In a round-bottom flask equipped with a reflux condenser and a distillation setup, combine N-benzylethylenediamine (1.0 eq.) and urea (1.1 eq.).

-

Heat the mixture to 120-140 °C. Ammonia gas will be evolved.

-

Continue heating until the evolution of ammonia ceases.

-

Increase the temperature to 160-200 °C to drive the cyclization to completion.

-

Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

-

Purify the crude 1-benzyl-2-imidazolidinone by recrystallization or column chromatography.

Stage 2: Chlorosulfonylation of 1-Benzyl-2-imidazolidinone

The final step in the synthesis is the introduction of the sulfonyl chloride group at the N-1 position of the imidazolidinone ring. This is achieved through an electrophilic substitution reaction using sulfuryl chloride.

Figure 2: Proposed mechanism for the chlorosulfonylation of 1-benzyl-2-imidazolidinone.

Table 4: Reagents for Chlorosulfonylation

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 1-Benzyl-2-imidazolidinone | C₁₀H₁₂N₂O | 176.22 | White solid |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | Colorless fuming liquid, corrosive, water-reactive |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | Colorless liquid, solvent |

Experimental Protocol: Synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Safety Precaution: Sulfuryl chloride is a corrosive and water-reactive liquid that releases toxic gases upon contact with water. Handle it in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and safety goggles.[7]

-

Dissolve 1-benzyl-2-imidazolidinone (1.0 eq.) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 - 1.5 eq.) dropwise to the cooled solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition of the product.

-

The crude 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by flash chromatography on silica gel.

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

Table 5: Expected Analytical Data

| Compound | Expected Appearance | Expected ¹H NMR Signals (CDCl₃, δ ppm) |

| N-Benzylethylenediamine | Colorless liquid | 7.4-7.2 (m, 5H, Ar-H), 3.8 (s, 2H, Ar-CH₂), 2.9-2.7 (m, 4H, N-CH₂-CH₂-N), 1.5 (br s, 2H, NH₂) |

| 1-Benzyl-2-imidazolidinone | White solid | 7.4-7.2 (m, 5H, Ar-H), 4.8 (br s, 1H, NH), 4.4 (s, 2H, Ar-CH₂), 3.4-3.2 (m, 4H, N-CH₂-CH₂-N) |

| 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride | White to off-white solid | 7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, Ar-CH₂), 4.0-3.8 (m, 2H, N-CH₂), 3.6-3.4 (m, 2H, N-CH₂) |

Note: The exact chemical shifts and multiplicities may vary slightly.

Conclusion

This technical guide has detailed the essential starting materials and robust synthetic methodologies for the preparation of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride. The two-stage approach, commencing with the synthesis of 1-benzyl-2-imidazolidinone followed by chlorosulfonylation, provides a reliable and scalable route to this valuable synthetic intermediate. The choice between triphosgene and urea for the cyclization step allows for flexibility based on available resources and safety considerations. The provided experimental protocols, grounded in established chemical principles, offer a clear pathway for researchers in the fields of drug discovery and organic synthesis to access this versatile building block. Adherence to the outlined safety precautions is paramount for the successful and safe execution of these procedures.

References

-

5-Benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride. National Center for Biotechnology Information. PubChem Compound Database. [Link]

-

Casnati, A., Motti, E., Mancuso, R., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 133. [Link]

- CN103351315A - General preparation method of sulfonyl chloride - Google P

-

Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. [Link]

- CN102030711A - Synthesis method of 2-imidazolidinone - Google P

-

McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Letters, 8(15), 3311–3314. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

- EP0558189A1 - A two-step method for preparing cyclic-ureas - Google P

-

Ali, M. A., Ismail, R., Choon, T. S., & Al-Rawi, J. M. A. (2011). A decade review of triphosgene and its applications in organic reactions. Journal of the Serbian Chemical Society, 76(5), 641-674. [Link]

-

Smith, M. D., & Baxendale, I. R. (2015). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 13(38), 9907–9915. [Link]

-

Kappe, C. O. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Omega, 6(50), 34789–34796. [Link]

- US6727384B1 - Method for purifying acid chlorides - Google P

-

Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health. [Link]

-

Experimental and computational gas-phase acidity of cyclic ureas - Digital CSIC. [Link]

-

A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Pharmaceutical Sciences and Research, 5(2), 346. [Link]

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

Al-Smadi, M., & Al-Momani, L. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2147–2156. [Link]

-

Li, D., & Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3572–3575. [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC - NIH. [Link]

-

Al-Smadi, M., & Al-Momani, L. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2147–2156. [Link]

-

Perdicchia, D., & Connon, S. J. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1236–1241. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

An In-depth Technical Guide to 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride: Synthesis, Properties, and Scientific Context

This guide provides a detailed examination of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, a reactive chemical intermediate of interest to researchers in synthetic and medicinal chemistry. As no formal discovery narrative for this specific compound is prominent in scientific literature, this document focuses on its logical synthesis based on established chemical principles, its key properties, and the broader scientific context of its constituent functional groups.

Introduction and Significance

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride (CAS No. 1193390-08-7) is a specialized organic reagent. Its structure combines two key features that confer its utility:

-

The 2-Oxoimidazolidine Core: This five-membered cyclic urea is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds and pharmaceuticals.[1] Its rigid, hydrogen-bond accepting/donating structure makes it a valuable component in designing molecules that interact with biological targets.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive functional group, serving as a powerful electrophile. It is predominantly used to introduce a sulfonyl group into a molecule, most commonly through reaction with nucleophiles like amines to form stable sulfonamide linkages.[2] Sulfonamides are a cornerstone of drug development, found in antibiotics, diuretics, and anticonvulsants.

The combination of these two moieties in one molecule makes 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride a potentially valuable building block for synthesizing complex target molecules in drug discovery and materials science.

Compound Properties

| Property | Value | Source |

| CAS Number | 1193390-08-7 | |

| Molecular Formula | C₁₀H₁₁ClN₂O₃S | |

| Molecular Weight | 274.72 g/mol | |

| SMILES | O=C1N(CC2=CC=CC=C2)CCN1S(=O)(=O)Cl |

Proposed Synthesis Pathway

The synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride can be logically achieved via a two-step process, starting from commercially available materials. This proposed route is based on well-established methodologies for the formation of cyclic ureas and the chlorosulfonation of N-H bonds within amides and related structures.

Caption: Proposed two-part synthetic workflow.

Part 1: Synthesis of the Precursor, 1-Benzylimidazolidin-2-one

The most direct method for forming the imidazolidin-2-one ring is the cyclization of a 1,2-diamine with a carbonylating agent.[1] Carbonyldiimidazole (CDI) is an excellent and safer alternative to phosgene for this transformation.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of N-benzylethylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Validation: Purify the crude product by column chromatography on silica gel to obtain pure 1-Benzylimidazolidin-2-one.[3] Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Chlorosulfonation of 1-Benzylimidazolidin-2-one

With the precursor in hand, the sulfonyl chloride moiety is introduced via electrophilic substitution on the remaining N-H group. Chlorosulfonic acid is the reagent of choice for this transformation, as demonstrated in the synthesis of analogous structures.

Experimental Protocol:

-

Safety Precaution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. All glassware must be scrupulously dried.

-

Reaction Setup: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add the precursor, 1-Benzylimidazolidin-2-one (1.0 eq). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add chlorosulfonic acid (ClSO₃H) (3.0-5.0 eq) dropwise to the precursor via the dropping funnel, maintaining the internal temperature at 0 °C. The causality for using an excess of chlorosulfonic acid is to serve as both the reagent and the solvent, driving the reaction to completion.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

-

Workup (Self-Validating Quench): Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product is typically insoluble in water and will precipitate. This quenching step is self-validating; the formation of a solid precipitate indicates the successful formation of a water-insoluble product, and the vigorous reaction with water destroys any remaining chlorosulfonic acid.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the solid under vacuum.

-

Validation: The identity and purity of the final product, 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the S=O stretches), and High-Resolution Mass Spectrometry (HRMS).

Reaction Mechanism: Electrophilic Sulfonation

The key bond-forming step is the reaction of the N-H bond of the imidazolidinone ring with chlorosulfonic acid. The mechanism is an electrophilic substitution on nitrogen. Although multiple electrophilic species can exist in chlorosulfonic acid, the reaction can be simplified as follows: the lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of chlorosulfonic acid.[4]

Caption: Simplified mechanism of N-chlorosulfonation.

The nitrogen atom of the urea moiety attacks the sulfur atom, leading to the displacement of the chloride ion. A subsequent deprotonation step, likely facilitated by a chloride ion or another molecule of chlorosulfonic acid, results in the formation of the final N-sulfonyl chloride product and hydrochloric acid as a byproduct.

Conclusion and Future Outlook

While the specific discovery and historical development of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride are not prominently documented, its synthesis is readily conceived through robust and well-understood organic chemistry principles. This guide provides a logical and detailed pathway for its preparation and validation, empowering researchers to access this versatile building block. Its true value lies in its potential as an intermediate for the synthesis of novel sulfonamides and other derivatives built upon the biologically relevant 2-oxoimidazolidine scaffold. Further exploration of its reactivity and application in the synthesis of new chemical entities for pharmaceutical and materials science applications is a promising area for future research.

References

-

Synthesis of Some Novel Benzimidazol-2-one Derivatives. WORLD SCIENCE. Available at: [Link]

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

- Synthesis method of 2-imidazolidinone.Google Patents.

-

Mechanism of the formation of (benz)imidazolidin-2-ones from 1,2-diamines and a carbonylating agent. ResearchGate. Available at: [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

-

Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. ACS Publications. Available at: [Link]

-

Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Chlorosulfonation of N-Arylmaleimides. ResearchGate. Available at: [Link]

-

1-Benzylimidazolidin-2-one. PubChem. Available at: [Link]

-

Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. Available at: [Link]

- Process for preparation of 1-benzylimidazole compound.Google Patents.

-

Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. DEA. Available at: [Link]

-

Chlorosulfonic Acid - A Versatile Reagent. University of Nebraska-Lincoln. Available at: [Link]

- Preparation method of benzyl chloride derivatives.Google Patents.

- Process for the preparation of hydroxybenzoic benzyl esters.Google Patents.

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Institutes of Health. Available at: [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]

-

What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available at: [Link]

-

Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzylimidazolidin-2-one | C10H12N2O | CID 231403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Stability and storage of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

An In-depth Technical Guide: Stability and Storage of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Introduction

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride (CAS No. 1193390-08-7) is a specialized reagent employed in advanced organic synthesis.[1] Its utility primarily stems from the highly reactive sulfonyl chloride moiety, which allows for the facile introduction of the N-benzyl-2-oxoimidazolidine sulfonyl group onto various nucleophiles. This scaffold is of interest to medicinal chemists and drug development professionals due to the prevalence of related sulfonamide and imidazolidinone structures in biologically active molecules.[2]

However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. Ensuring the chemical integrity of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride from procurement to application is paramount for achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive analysis of the compound's stability, details its primary degradation pathways, and outlines field-proven protocols for its optimal storage and handling.

Physicochemical Properties and Inherent Reactivity

The stability of any chemical reagent is intrinsically linked to its molecular structure. The key to understanding the stability of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride lies in recognizing the dominant role of its sulfonyl chloride (-SO₂Cl) functional group.

| Property | Value | Source |

| CAS Number | 1193390-08-7 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃S | ChemScene[1] |

| Molecular Weight | 274.72 g/mol | ChemScene[1] |

| Purity | ≥95% | ChemScene[1] |

| Primary Hazard | Causes severe skin burns and eye damage | ECHA C&L Inventory[3] |

| Primary Hazard | Harmful if swallowed | ChemScene[1] |

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it an excellent target for nucleophiles. This inherent reactivity is the principal driver of its instability. While the N-benzyl and 2-oxoimidazolidine components are relatively robust, the sulfonyl chloride moiety requires meticulous protection from environmental factors.

Primary Degradation Pathways

Understanding the mechanisms by which 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride degrades is fundamental to preventing it. For this class of compounds, two primary pathways are of significant concern.

Hydrolysis: The Principal Threat

By far, the most common and rapid degradation pathway is hydrolysis. Sulfonyl chlorides are notoriously sensitive to moisture.[4][5][6] The presence of even trace amounts of water will lead to the nucleophilic attack on the electrophilic sulfur atom, resulting in the irreversible formation of the corresponding sulfonic acid and hydrochloric acid.

This degradation has two critical consequences:

-

Loss of Potency: The sulfonic acid product is unreactive in the intended sulfonylation reactions, leading to lower yields and failed experiments.

-

Introduction of Impurities: The generation of acidic byproducts can catalyze other unwanted side reactions within the sample or in a reaction mixture.

The mechanism is illustrated below.

Photodegradation and Thermal Stress

While less aggressive than hydrolysis, exposure to light and elevated temperatures can also compromise the compound's integrity. The benzyl group, in particular, can be susceptible to photodegradation through radical mechanisms upon exposure to UV light.[4][7] Similarly, like many reactive chemical species, thermal energy will increase the rate of all degradation processes. For some sensitive sulfonyl chlorides, storage at elevated temperatures can lead to noticeable decomposition in as little as one week.[8]

Recommended Storage Protocols

The primary objective of any storage protocol for this reagent is the rigorous exclusion of atmospheric moisture, coupled with protection from light and heat. The following multi-layered approach is a self-validating system to ensure long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | -20 °C ± 5 °C | Slows the kinetics of all potential degradation pathways.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis.[5] |

| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light and provides an excellent seal against moisture ingress.[6] |

| Location | Dry, well-ventilated, designated cold storage | Ensures a stable external environment and compliance with safety standards.[5][6] |

Experimental Protocol: Long-Term Storage

Causality Behind Choices:

-

Inert Atmosphere Transfer: Moving the entire manufacturer's bottle into a glovebox before opening it prevents the initial exposure of the bulk material to ambient air, which is the highest risk moment.

-

Aliquotting: Dividing the bulk reagent into smaller, single-use quantities is the most critical step for preserving the entire batch. It ensures that the main stock is never repeatedly exposed to potential contaminants during weighing procedures.

Safe Handling and Use Protocols

Safe and effective handling is an extension of proper storage. The compound is classified as corrosive and can cause severe skin and eye damage.[3][5] Adherence to a strict workflow is essential for both personnel safety and maintaining the reagent's quality.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Nitrile or neoprene gloves.

-

Body Protection: A flame-retardant lab coat.

Experimental Protocol: Weighing and Dispensing

This protocol is designed to prevent the introduction of moisture into the storage vial.

Trustworthiness Through Self-Validation: The most critical step in this protocol is equilibration . Attempting to open a cold vial in ambient air will cause atmospheric moisture to instantly condense on the colder surfaces and inside the vial, compromising the contents. By allowing the vial to warm to room temperature in a desiccator before opening, you create a self-validating system where the risk of condensation is physically eliminated.

Incompatibilities and Hazard Management

To prevent hazardous reactions and maintain chemical purity, 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride must be stored away from incompatible materials. The reactivity profile is dominated by the sulfonyl chloride group.

| Incompatible Class | Examples | Potential Hazard |

| Water/Moisture | Humidity, wet solvents | Hydrolysis to corrosive acids.[6] |

| Strong Bases | Sodium hydroxide, potassium hydroxide | Vigorous, potentially exothermic reaction.[6] |

| Nucleophiles | Ammonia, aliphatic amines | Rapid reaction/degradation.[6] |

| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | Risk of vigorous or explosive reaction.[6] |

In case of a spill, DO NOT USE WATER .[6] Absorb the material with a dry, inert substance such as sand or earth and place it into a sealed container for disposal.[9]

Conclusion

The chemical integrity of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is contingent upon the strict and continuous exclusion of atmospheric moisture. Its primary degradation pathway, hydrolysis, is rapid and irreversible. The optimal preservation strategy is multi-faceted: storage at -20°C under an inert atmosphere in tightly sealed, light-protective containers. Safe handling protocols, particularly allowing the container to equilibrate to room temperature before opening, are crucial extensions of this stability-focused approach. By implementing these scientifically-grounded procedures, researchers can ensure the reagent's quality, leading to more reliable and reproducible synthetic outcomes.

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2012).

- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Loba Chemie. (2015). BENZYL CHLORIDE EXTRA PURE MSDS.

- National Institutes of Health (NIH). (n.d.). 5-Benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride.

- ChemScene. (n.d.). 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride.

- (n.d.).

- Sigma-Aldrich. (2025).

- New Jersey Department of Health. (2010). Benzyl Chloride - Hazardous Substance Fact Sheet.

- Al-Ghorbani, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.

- National Center for Biotechnology Information. (n.d.). 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride. PubChem.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | C5H7ClN2O4S | CID 3016299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. rsc.org [rsc.org]

- 9. nj.gov [nj.gov]

An In-depth Technical Guide to the Solubility of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a profound understanding of the physicochemical properties of novel chemical entities is not merely advantageous; it is fundamental. Among these properties, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide is dedicated to providing an in-depth technical exploration of the solubility of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, a compound of interest for its potential applications in synthetic and medicinal chemistry.

While extensive experimental solubility data for this specific molecule is not yet widely published, this document serves as a comprehensive manual for the research scientist. It moves beyond a simple recitation of data, instead offering a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-tested protocols for its empirical determination, and discuss the analytical techniques required for accurate quantification. This guide is designed to empower researchers with the knowledge and methodologies necessary to confidently and accurately characterize the solubility of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride and similar novel compounds.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride possesses a unique combination of functional groups that dictate its interactions with various solvents.

-

The Benzyl Group: The nonpolar, aromatic benzyl group (C₆H₅CH₂) contributes significantly to the molecule's lipophilicity. This moiety will favor interactions with nonpolar organic solvents through van der Waals forces and π-stacking.

-

The 2-Oxoimidazolidine Core: This heterocyclic ring contains polar features, including a carbonyl group (C=O) and two nitrogen atoms. These can act as hydrogen bond acceptors, suggesting potential solubility in polar aprotic solvents.

-

The Sulfonyl Chloride Group: The -SO₂Cl group is a highly polar and reactive functional group. While the sulfur-oxygen and sulfur-chlorine bonds are polar, sulfonyl chlorides, in general, exhibit low solubility in water.[1][2][3] This low aqueous solubility is often a kinetic advantage, as it retards hydrolysis of the reactive sulfonyl chloride moiety.[1][2][3]

Based on this structural analysis, we can postulate a general solubility profile:

-

High Solubility: Expected in polar aprotic solvents like acetonitrile, acetone, and ethyl acetate, which can interact with the polar core of the molecule without reacting with the sulfonyl chloride group. Chlorinated solvents such as dichloromethane and chloroform are also likely to be effective due to their ability to solvate a wide range of organic compounds.

-

Moderate to Low Solubility: Expected in nonpolar solvents like hexanes and toluene. While the benzyl group will have some affinity for these solvents, the polar imidazolidinone and sulfonyl chloride groups will limit overall solubility.

-

Very Low Solubility/Insolubility: Expected in aqueous solutions and protic solvents like ethanol and methanol. The hydrophobic benzyl group and the general low water solubility of sulfonyl chlorides contribute to this.[1][2][3] Furthermore, protic solvents can react with the sulfonyl chloride, leading to solvolysis.[4]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride in a range of solvents is not extensively documented. The following table is presented as a template for researchers to populate as they perform the experimental protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Dichloromethane | 25 | Data to be determined | HPLC-UV |

| Acetonitrile | 25 | Data to be determined | HPLC-UV |

| Ethyl Acetate | 25 | Data to be determined | HPLC-UV |

| Toluene | 25 | Data to be determined | HPLC-UV |

| Hexanes | 25 | Data to be determined | HPLC-UV |

| Water | 25 | Data to be determined | HPLC-UV |

Experimental Protocol for Solubility Determination

The following protocol details a robust "excess solid" or "shake-flask" method for determining the equilibrium solubility of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride.[5][6] This method is considered a gold standard for generating accurate thermodynamic solubility data.

Materials and Reagents

-

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride (purity ≥95%)[7]

-

HPLC-grade solvents: Dichloromethane, Acetonitrile, Ethyl Acetate, Toluene, Hexanes, and deionized water.

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for HPLC analysis

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 10-20 mg of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride into several vials.

-

To each vial, add a known volume (e.g., 1.0 mL) of the desired solvent. Ensure that there is an excess of undissolved solid.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride of known concentrations.

-

Develop a suitable reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[8] The UV detector wavelength should be set to a lambda max of the compound for optimal sensitivity.

-

Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Analytical Techniques for Characterization and Quantification

Accurate determination of solubility relies on precise analytical techniques. For 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, a combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the concentration of the dissolved compound in the solubility experiments.

-

Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase.

-

Advantages: High sensitivity, excellent quantitative accuracy and precision, and the ability to separate the analyte from potential impurities or degradation products.[9]

-

Causality in Method Development: A reverse-phase method is chosen due to the moderate polarity of the molecule. The use of a buffered mobile phase is generally avoided to prevent reaction with the sulfonyl chloride. A simple isocratic or gradient elution with acetonitrile and water is typically sufficient. UV detection is ideal due to the presence of the chromophoric benzyl group.